molecular formula C22H22O11 B1683528 Yuanhuanin CAS No. 83133-14-6

Yuanhuanin

Cat. No. B1683528
CAS RN: 83133-14-6
M. Wt: 462.4 g/mol
InChI Key: ZXVSQQSRCKKYLS-MIUGBVLSSA-N
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Description

Yuanhuanin is a natural product that was originally recognized in D. sericea . It can also be isolated from D. koreana and D. pedunculata . Yuanhuanin is a glycosylated flavonoid corresponding to luteolin 7-methyl ether 5-O-β-d-glucoside . It was probably first isolated from the aerial parts of Daphne genkwa in China .


Molecular Structure Analysis

The molecular formula of Yuanhuanin is C22H22O11 . The chemical structure of Yuanhuanin was shown in a study, along with a molecular model of the compound .


Physical And Chemical Properties Analysis

Yuanhuanin is a powder with a purity of 9598% (HPLC). It should be stored at -20°C under seal, placed in a ventilated, dry environment . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Anti-Cancer and Anti-Inflammatory Properties

The dried flower buds of the plant Daphne genkwa, known as Genkwa Flos or yuanhua in Chinese, have been used in traditional Chinese medicine primarily for the treatment of inflammatory diseases. A series of daphnane-type diterpenes, including yuanhuacin and its analogues, have been isolated from Genkwa Flos. Yuanhuacin (YC), among others, has demonstrated significant in vitro and in vivo activity against lung and breast cancers. The primary molecular targets and pathways involved in the anti-cancer effects of these compounds are still not fully understood, though Protein Kinase C has been identified as a key factor in the activity of YC. The pharmacological activities of these compounds, including the potential toxic effects associated with their use, are an area of ongoing research (Bailly, 2022).

Metabolic and Microbiota Impact

A study focused on yuanhuapine, a major bioactive diterpenoid in Genkwa Flos, used metabonomic characteristics to explore the toxicity it induces. The research found that yuanhuapine could cause intestinal and liver damage, significantly altering metabolites related to amino acids, lipids, carbohydrate metabolism, and gut microflora. This study provides a detailed metabolomic profile and metabolite interaction network of yuanhuapine-induced injury, revealing a correlation between its toxicity and disturbances in various metabolic pathways and gut microflora functions (Yan-Yan Chen et al., 2016).

Colonic Health and Herbal Combinations

Licorice and Yuanhua, both notable herbs in Traditional Chinese Medicine, are used together by some TCM practitioners for renal, gastrointestinal diseases, and tumors treatment. However, this combination can also trigger toxic effects, notably by inducing colonic hydrogen sulfide (H2S) metabolism imbalance, which is closely related to colonic inflammation, tumor promotion, and other diseases. This study suggests that the combination of licorice and Yuanhua can significantly impact gut microbiota and microbial metagenomes, indicating a need for careful risk assessment when using licorice in combination with other herbs, foods, or drugs (Jingao Yu et al., 2019).

Safety And Hazards

The safety data sheet for Yuanhuanin suggests that in case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required . It’s important to note that all products are for research and lab only, injecting, eating, and other ways are forbidden .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-10-5-15-18(13(26)7-14(31-15)9-2-3-11(24)12(25)4-9)16(6-10)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVSQQSRCKKYLS-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003149
Record name 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yuanhuanin

CAS RN

83133-14-6
Record name Yuanhuanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083133146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SS Qawoogha, A Shahiwala - Journal of Receptors and Signal …, 2020 - Taylor & Francis
… Likewise, in the current study Yuanhuanin, Theaflavin, and Genistein emerged as potential drug candidates that can be further evaluated and applied against the target receptors for the …
Number of citations: 28 www.tandfonline.com
C Bailly - Biomolecules, 2022 - mdpi.com
… They are distinct from the rare flavonoid yuanhuanin. The series comprises several anticancer agents, such as the lead compound YC, which has revealed potent activity in vitro and in …
Number of citations: 11 www.mdpi.com
C Frezza, A Venditti, D De Vita, F Sciubba, P Tomai… - Biomolecules, 2021 - mdpi.com
In this paper, the first phytochemical analysis of the ethanolic extract of Daphne sericea Vahl flowering aerial parts collected in Italy and its biological activities were reported. Eleven …
Number of citations: 5 www.mdpi.com
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Yuanhua, Flos Genkwa, is the dry flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae) collected in spring before blossom. It is officially listed in the Chinese Pharmacopoeia …
Number of citations: 2 link.springer.com
MK Kim, SC Park, G Park, E Choi, Y Ji, YP Jang - Scientific Reports, 2021 - nature.com
The present study introduces a systematic approach using analytical quality by design (AQbD) methodology for the development of a qualified liquid chromatographic analytical method, …
Number of citations: 7 www.nature.com
R Hariprasath, C Akashpriya, VV Lakshmaiah… - Journal of Applied …, 2022 - jabonline.in
… After screening 18 phytochemicals using AutoDock Vina, they concluded that the phytochemicals yuanhuanin, theaflavin, and genistein have the highest binding affinity compared to the …
Number of citations: 1 jabonline.in
K Veeramuthu, V Ahuja, P Annadurai, DA Gideon… - Molecules, 2023 - mdpi.com
… Qawoogha and Shahiwala [20] identified yuanhuanin, theaflavin, and genistein as potential phytochemicals with activity against colorectal cancer. Taher et al. [21] reported two new …
Number of citations: 6 www.mdpi.com
G Moshiashvili, N Tabatadze, V Mshvildadze - Fitoterapia, 2020 - Elsevier
The genus Daphne belongs to the Thymeleaceae family and contains over 90 species that are distributed in Asia, Europe and parts of North Africa. The species of the genus Daphne …
Number of citations: 49 www.sciencedirect.com
Y Yang, B Fan, Y Mu, Y Li, L Tong, L Wang, L Liu… - Food Research …, 2023 - Elsevier
Highland barley (HB) grains are gaining increasing popularity owing to their high nutritional merits. However, only limited information is available on the metabolic profiles of HB grains …
Number of citations: 0 www.sciencedirect.com
PS Vankar, R Shanker, S Dixit, D Mahanta… - Pigment & Resin …, 2009 - emerald.com
Purpose – The purpose of this paper is to evaluate the efficiency of ultrasonication on new natural dye obtained from leaves and stem extracts of Daphne papyraceae using metal …
Number of citations: 15 www.emerald.com

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